Antimalarial agent 16

Antimalarial potency Plasmodium falciparum In vitro efficacy

Antimalarial agent 16 (Compound 4h) is a synthetic tetrahydro-β-carboline derivative with a coumarin moiety, exhibiting exceptional in vitro potency against Plasmodium falciparum (IC50 = 2.0 nM). Its selectivity index exceeds 1500 (HL-60 IC50 > 3000 nM), ensuring parasite-specific activity. Validated in murine P. berghei models, it serves as a reference standard for phenotypic screening and SAR-driven medicinal chemistry. The defined (R)-methyl group on the oxyacetyl linker is critical for activity, making this compound indispensable for benchmarking novel antimalarial candidates.

Molecular Formula C30H32N2O6
Molecular Weight 516.6 g/mol
Cat. No. B12399481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntimalarial agent 16
Molecular FormulaC30H32N2O6
Molecular Weight516.6 g/mol
Structural Identifiers
SMILESCCCCC1=CC(=O)OC2=C1C(=CC(=C2)C)OC(C)C(=O)N3CC4=C(CC3C(=O)OC)C5=CC=CC=C5N4
InChIInChI=1S/C30H32N2O6/c1-5-6-9-19-14-27(33)38-26-13-17(2)12-25(28(19)26)37-18(3)29(34)32-16-23-21(15-24(32)30(35)36-4)20-10-7-8-11-22(20)31-23/h7-8,10-14,18,24,31H,5-6,9,15-16H2,1-4H3/t18-,24+/m1/s1
InChIKeyBATLVNNXAABWSL-KOSHJBKYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antimalarial Agent 16: Phenotypic Lead Compound with 2.0 nM IC50 Against Plasmodium falciparum


Antimalarial agent 16 (also referred to as Compound 4h) is a synthetic tetrahydro-β-carboline derivative featuring a coumarin ring and an oxyalkanoyl linker. It was identified through a cell-based phenotypic screening campaign of the RIKEN compound library and subsequently optimized via structure-activity relationship (SAR) studies [1]. The compound exhibits potent in vitro inhibition of Plasmodium falciparum parasite growth (IC50 = 2.0 nM) and demonstrates significant in vivo antimalarial effects in murine models of malaria [1].

Antimalarial Agent 16: Why Generic Substitution with Other Antimalarial Agents is Not Recommended


The antimalarial research landscape encompasses diverse chemical series with distinct mechanisms of action, potency profiles, and selectivity indices. Compounds within the same nominal class (e.g., "antimalarial agent" series) exhibit substantial variation in biological activity and therapeutic windows. For instance, Antimalarial agent 41 displays IC50 values of 40 nM and 76 nM against NF54 and K1 strains respectively [1], while Antimalarial agent 16 achieves 2.0 nM potency [2]. Furthermore, differing modes of action—ranging from PfPI4K inhibition to protein synthesis blockade—preclude direct interchangeability. Procurement decisions based solely on broad classification without consideration of specific quantitative differentiation metrics risk experimental failure, irreproducible results, and wasted resources. The evidence presented below substantiates precisely where Antimalarial agent 16 demonstrates quantifiable differentiation.

Antimalarial Agent 16: Quantitative Evidence of Differentiation from Comparator Antimalarial Compounds


Antimalarial Agent 16 Exhibits 2.0 nM IC50 Against Plasmodium falciparum: A 20-Fold Potency Advantage Over Antimalarial Agent 41

Antimalarial agent 16 (Compound 4h) demonstrates significantly greater in vitro potency against Plasmodium falciparum compared to Antimalarial agent 41 (Compound 17). Antimalarial agent 16 inhibits P. falciparum growth with an IC50 of 2.0 nM [1], whereas Antimalarial agent 41 exhibits IC50 values of 40 nM against the NF54 strain and 76 nM against the K1 strain [2]. This represents a 20-fold to 38-fold potency differential, underscoring that Antimalarial agent 16 is substantially more effective at inhibiting parasite growth in vitro.

Antimalarial potency Plasmodium falciparum In vitro efficacy

Antimalarial Agent 16 Demonstrates In Vivo Efficacy in a Murine Malaria Model at 40 mg/kg, Attenuating Parasitemia Through Day 8 Post-Infection

Antimalarial agent 16 has been evaluated for in vivo antimalarial efficacy in a Plasmodium berghei ANKA-infected ICR mouse model. At a dose of 40 mg/kg administered intraperitoneally once daily for 4 days, the compound effectively inhibited Plasmodium growth and maintained attenuated parasitemia levels until day 8 post-infection [1]. At a higher dose of 200 mg/kg, a significant increase in survival rate was observed beyond day 11 post-infection [1]. This in vivo validation provides a crucial differentiator from many antimalarial agents that lack reported in vivo efficacy data or exhibit lower in vivo potency.

In vivo efficacy Murine malaria model Parasitemia suppression

Antimalarial Agent 16 Exhibits Low Cytotoxicity in Human HL-60 Cells (IC50 > 3000 nM) Relative to its Antimalarial Potency

The selectivity of Antimalarial agent 16 for the malaria parasite over human cells is demonstrated by cytotoxicity data. Against human HL-60 cells, Antimalarial agent 16 exhibits an IC50 > 3000 nM after 48 hours of exposure [1]. In comparison, its antimalarial IC50 against P. falciparum is 2.0 nM [1]. This yields a selectivity index (SI) of >1500, indicating a wide therapeutic window and low potential for host cell toxicity.

Selectivity Cytotoxicity Therapeutic index

Optimal Research and Industrial Application Scenarios for Antimalarial Agent 16


In Vitro Potency Screening and Structure-Activity Relationship (SAR) Studies

Antimalarial agent 16 is well-suited for use as a reference standard in in vitro antimalarial assays. Its potent IC50 of 2.0 nM against P. falciparum [1] provides a benchmark for evaluating the activity of novel compounds in the same chemical series or with similar phenotypic profiles. Its defined SAR, highlighting the importance of the (R)-methyl group on the oxyacetyl linker, makes it a valuable tool for medicinal chemistry optimization programs.

In Vivo Proof-of-Concept Studies in Murine Malaria Models

The compound's demonstrated in vivo efficacy in the P. berghei ANKA mouse model [1] supports its application in early-stage in vivo pharmacology studies. Researchers can utilize Antimalarial agent 16 to validate target engagement, assess preliminary pharmacokinetic/pharmacodynamic relationships, and benchmark the in vivo performance of derivative compounds.

Selectivity and Cytotoxicity Profiling in Mammalian Cell Systems

With a selectivity index exceeding 1500 based on HL-60 cytotoxicity data (IC50 > 3000 nM) [1], Antimalarial agent 16 serves as a control compound for evaluating the parasite-specificity of novel antimalarial candidates. It can be included in cytotoxicity panels to differentiate between compounds with broad cellular toxicity versus those with true antiparasitic selectivity.

Technical Documentation Hub

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